Benzyl 1-benzylazetidine-2-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds : Wang et al. (2008) developed a method for synthesizing novel 1,4-benzodiazepine derivatives using a one-pot reaction involving methyl 1-arylaziridine-2-carboxylates, which are structurally related to Benzyl 1-benzylazetidine-2-carboxylate. This strategy is useful in synthetic and medicinal chemistry due to the easy availability of starting materials and the potential for further chemical manipulations (Wang, Guo, Wang, Huang, & Wang, 2008).
Biotransformations in Synthetic Applications : Another study by Leng et al. (2009) highlighted efficient and enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles, closely related to Benzyl 1-benzylazetidine-2-carboxylate, using Rhodococcus erythropolis as a catalyst. This process is significant for the preparation of azetidine-2-carboxylic acids and their amide derivatives, showing potential in synthetic applications (Leng, Wang, Pan, Huang, & Wang, 2009).
Pharmaceutical Research : Pauwels et al. (1990) discussed a novel series of TIBO derivatives that inhibit the replication of HIV-1. Although not directly mentioning Benzyl 1-benzylazetidine-2-carboxylate, this research is relevant as it showcases the potential of similar compounds in the development of antiviral drugs (Pauwels et al., 1990).
Base-Induced Rearrangements in Synthetic Chemistry : Tayama et al. (2017) investigated the base-induced Sommelet-Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium salts. This study contributes to the understanding of synthetic pathways and reactions involving compounds like Benzyl 1-benzylazetidine-2-carboxylate (Tayama, Watanabe, & Sotome, 2017).
Catalytic Reactions with Carbon Dioxide : Research by Correa and Martín (2009, 2013) on the direct carboxylation of aryl bromides and benzyl halides with carbon dioxide has implications for the chemical manipulation and potential applications of Benzyl 1-benzylazetidine-2-carboxylate in green chemistry and catalysis (Correa & Martín, 2009; León, Correa, & Martín, 2013).
properties
IUPAC Name |
benzyl 1-benzylazetidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21-14-16-9-5-2-6-10-16)17-11-12-19(17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQUCAZMLJBLSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-benzylazetidine-2-carboxylate |
Synthesis routes and methods
Procedure details
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